

Selected Ion Monitoring (SIM) method for 1,1-Diethoxynonane-d10

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Compound of Interest

Compound Name: 1,1-Diethoxynonane-d10

Cat. No.: B15561220

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An Application Note for the Quantitative Analysis of **1,1-Diethoxynonane-d10** using Selected Ion Monitoring (SIM) GC-MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **1,1-Diethoxynonane-d10** using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. **1,1-Diethoxynonane-d10** is a deuterated stable isotope-labeled internal standard, ideal for providing high accuracy and precision in quantitative assays of its non-labeled analog, 1,1-Diethoxynonane, a compound relevant in fragrance and materials research.[1] The protocol provides comprehensive parameters for instrumentation, sample preparation, and data analysis, tailored for researchers in drug development and analytical science. The SIM method offers significantly enhanced sensitivity compared to full-scan acquisition, making it suitable for trace-level quantification.[2][3]

Principle

This method utilizes Gas Chromatography (GC) to separate **1,1-Diethoxynonane-d10** from the sample matrix. The analyte is then introduced into a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. Instead of scanning a full mass range, the mass spectrometer is set to Selected Ion Monitoring (SIM) mode, where it exclusively monitors specific, characteristic ions of **1,1-Diethoxynonane-d10**. [4] This targeted detection minimizes background noise and enhances the signal-to-noise ratio, allowing for precise and sensitive quantification.[5] Deuterated internal standards are considered the gold standard in quantitative mass

spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, ensuring reliable correction for variations during sample processing and analysis.[6][7]

Experimental Protocol

Apparatus and Materials

- Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
- Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
- GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Reagents: **1,1-Diethoxynonane-d10** standard, Hexane (GC grade), Methanol (GC grade).
- Standard laboratory glassware and micropipettes.

Preparation of Standards

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat **1,1-Diethoxynonane-d10** standard and dissolve in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to create calibration standards at desired concentrations (e.g., 1, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation

The primary application for **1,1-Diethoxynonane-d10** is as an internal standard. A known amount should be spiked into all samples, calibration standards (excluding the blank), and quality control samples before any extraction or dilution steps.

- To 1 mL of the sample (or blank matrix), add a specified volume (e.g., 20 µL) of an intermediate **1,1-Diethoxynonane-d10** working solution to achieve a consistent final concentration.
- Vortex the sample for 30 seconds.

- Proceed with the sample extraction method appropriate for the matrix and the primary analyte (1,1-Diethoxynonane).

GC-MS Method and Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Inlet Mode	Splitless
Inlet Temperature	250°C
Injection Volume	1 µL
Carrier Gas	Helium
Constant Flow Rate	1.2 mL/min
Oven Program	Initial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temp	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Solvent Delay	4 minutes

SIM Ion Selection

The selection of appropriate ions is critical for the specificity and sensitivity of the SIM method. [3] The ions for **1,1-Diethoxynonane-d10** were determined based on the known fragmentation pattern of the non-deuterated 1,1-Diethoxynonane and the expected mass shift from the 10 deuterium atoms.[8][9]

Table 3: Selected Ion Monitoring (SIM) Parameters for **1,1-Diethoxynonane-d10**

Ion Type	m/z	Dwell Time (ms)
Quantifier Ion	113	100
Qualifier Ion 1	80	100
Qualifier Ion 2	52	100

Data Analysis and Representative Results

The peak area of the quantifier ion (m/z 113) is used for quantitative calculations. The qualifier ions (m/z 80 and 52) are used for identity confirmation by ensuring their ion ratios are consistent across all samples and standards.

Table 4: Representative Method Performance Characteristics (Example Data)

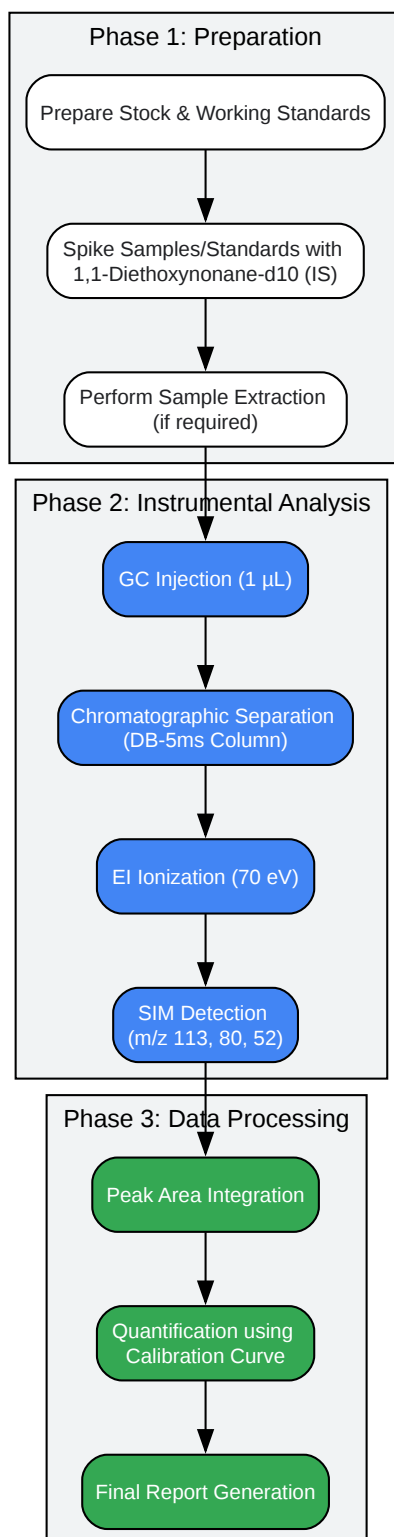
These values are for guidance only and must be experimentally determined by the user.

Parameter	Representative Value
Linear Range	1 - 500 ng/mL
Correlation Coeff. (r ²)	> 0.995
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

Workflow and Process Diagrams

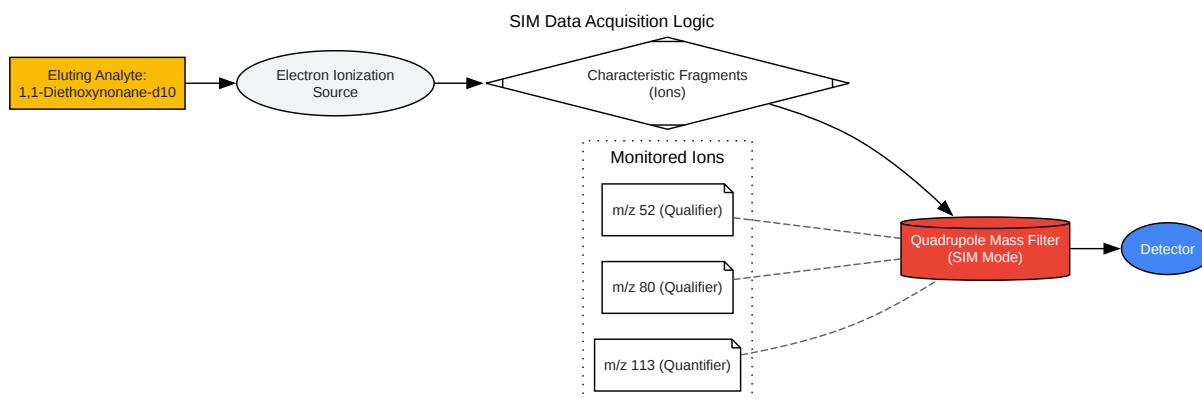
The following diagrams illustrate the logical flow of the analytical protocol.

GC-MS SIM Analysis Workflow for 1,1-Diethoxynonane-d10



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Caption: Experimental workflow from sample preparation to final data reporting.



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Caption: Logical flow of analyte detection in SIM mode.

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